Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Overview
Description
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves several synthetic routes. One common method is the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with ethyl formate, followed by treatment with ammonia-saturated ethanol solution . This method yields the desired product through a series of chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as an intermediate for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate biological pathways and target specific enzymes .
Industry: In the industrial sector, this compound is used as a building block for the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products .
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This anti-inflammatory effect is significant for its potential therapeutic applications in conditions like acute lung injury and sepsis .
Comparison with Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-Ethyl-6-oxopiperidine-3-carboxylic acid
Uniqueness: Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate stands out due to its specific structural features and reactivity. Its ethyl ester group enhances its solubility in organic solvents, making it more versatile for various chemical reactions. Additionally, its unique mechanism of action through the NF-κB/MAPK pathway distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 1-methyl-6-oxopyridazine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-5-7(11)10(2)9-6/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCNVBHOFSJQLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200480 | |
Record name | Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867130-64-1 | |
Record name | Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867130-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,6-dihydro-1-methyl-6-oxo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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